molecular formula C28H27NO8 B594900 4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 138906-44-2

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Cat. No. B594900
M. Wt: 505.523
InChI Key: ZWFNEOGZZUQQDV-JWJHGQTKSA-N
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Description

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a complex carbohydrate . It has a molecular formula of C28H27NO8 and a molecular weight of 505.52 . It is a solid at 20°C and should be stored at temperatures below 0°C .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside consists of a glucopyranoside core, which is a common structural component in many complex carbohydrates . This core is modified with a methoxyphenyl group, a benzyl group, and a phthalimido group .


Physical And Chemical Properties Analysis

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a solid at 20°C . It has a molecular formula of C28H27NO8 and a molecular weight of 505.52 . It should be stored at temperatures below 0°C .

Scientific Research Applications

Mechanisms of Bond Cleavage in Lignin Model Compounds

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has provided insights into the mechanisms of bond cleavage under specific conditions. Such studies highlight the significance of the structural components in determining reaction pathways and mechanisms, which could be relevant for understanding the reactivity and applications of "4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside" in lignin modification or synthesis of complex organic molecules (T. Yokoyama, 2015).

Pharmacological Potential of Natural Compounds

The exploration of natural compounds for pharmacological applications is a significant area of research. For instance, 4′-geranyloxyferulic acid, a natural oxyprenylated ferulic acid derivative, has demonstrated valuable anti-inflammatory and anti-tumor properties, suggesting the potential for related compounds in drug discovery and development (F. Epifano et al., 2015).

Atmospheric Reactivity of Methoxyphenols

The atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, has been studied for their potential as tracers for biomass burning and their role in secondary organic aerosol (SOA) formation. Understanding the reactivity of such compounds can inform environmental monitoring and assessment strategies, which could be applicable to related methoxyphenyl compounds (Changgeng Liu et al., 2022).

Biodegradation of Phthalate Esters

Research on the biodegradation of phthalate esters by bacteria offers insights into environmental remediation techniques. Understanding the metabolic pathways involved in the degradation of complex organic esters could inform the development of bioremediation strategies for related compounds (P. Keyser et al., 1976).

properties

IUPAC Name

2-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO8/c1-34-18-11-13-19(14-12-18)36-28-23(29-26(32)20-9-5-6-10-21(20)27(29)33)25(24(31)22(15-30)37-28)35-16-17-7-3-2-4-8-17/h2-14,22-25,28,30-31H,15-16H2,1H3/t22-,23-,24-,25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFNEOGZZUQQDV-JWJHGQTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693668
Record name 4-Methoxyphenyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

CAS RN

138906-44-2
Record name 4-Methoxyphenyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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